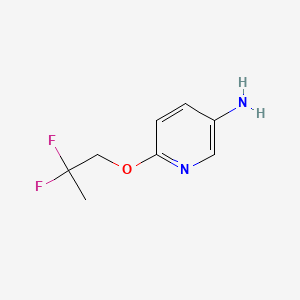

6-(2,2-Difluoropropoxy)pyridin-3-amine

説明

6-(2,2-Difluoropropoxy)pyridin-3-amine is a pyridine derivative featuring a difluoropropoxy substituent at the 6-position and an amine group at the 3-position.

特性

分子式 |

C8H10F2N2O |

|---|---|

分子量 |

188.17 g/mol |

IUPAC名 |

6-(2,2-difluoropropoxy)pyridin-3-amine |

InChI |

InChI=1S/C8H10F2N2O/c1-8(9,10)5-13-7-3-2-6(11)4-12-7/h2-4H,5,11H2,1H3 |

InChIキー |

OSVXBEIGQZEKQO-UHFFFAOYSA-N |

正規SMILES |

CC(COC1=NC=C(C=C1)N)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Difluoropropoxy)pyridin-3-amine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the pyridine ring. For example, 3,6-difluoro-2-methoxypyridine can be synthesized from 2,3,6-trifluoropyridine in methanol in the presence of sodium methoxide .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale reactions using efficient and cost-effective fluorinating agents. The process may include steps such as protection of functional groups, selective fluorination, and subsequent deprotection to yield the desired product. The reaction conditions are optimized to ensure high yield and purity of the final compound .

化学反応の分析

Types of Reactions

6-(2,2-Difluoropropoxy)pyridin-3-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.

Substitution Reactions: The pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide, methanol, and other nucleophiles or electrophiles depending on the desired transformation. The reaction conditions are typically mild to ensure regioselectivity and high yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines with different functional groups .

科学的研究の応用

6-(2,2-Difluoropropoxy)pyridin-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it valuable in studying biological systems and interactions.

Medicine: Fluorinated pyridines are often explored for their potential therapeutic applications due to their enhanced stability and bioavailability.

Industry: The compound is used in the development of new materials with improved properties

作用機序

The mechanism of action of 6-(2,2-Difluoropropoxy)pyridin-3-amine involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of specific enzymes or receptors, leading to the desired biological effect .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 6-(2,2-Difluoropropoxy)pyridin-3-amine, enabling comparative analysis of substituent effects and properties:

6-(Difluoromethoxy)pyridin-3-amine (CAS 317810-73-4)

- Molecular Formula : C₆H₆F₂N₂O

- Key Differences : Replaces the difluoropropoxy group with a shorter difluoromethoxy chain.

- Implications : The shorter chain reduces steric hindrance but may decrease lipophilicity compared to the propoxy analog. Its similarity score to the target compound is 0.76, indicating moderate structural overlap .

2-(Difluoromethyl)-6-phenylpyridin-3-amine

- Molecular Formula : C₁₂H₁₀F₂N₂ (PubChem)

- Key Differences : Features a difluoromethyl group at the 2-position and a phenyl ring at the 6-position.

4-(4-Fluorophenyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (6j)

- Molecular Formula : C₁₉H₁₄FN₅O

- Key Differences : Incorporates a pyrazolo-pyridine core with fluorophenyl and methoxyphenyl substituents.

- Implications : The fused heterocyclic system increases rigidity and may enhance kinase inhibitory activity, as seen in MNK1 inhibitors .

6-(Difluoromethyl)pyridin-3-amine Hydrochloride

- Molecular Formula : C₆H₇ClF₂N₂

- Key Differences : The difluoromethyl group at the 6-position and hydrochloride salt form improve solubility but reduce neutral lipophilicity .

Research Findings and Implications

- Elemental Analysis: Deviations in carbon and nitrogen content (e.g., 69.40% C found vs. 69.35% calculated for a related compound) suggest minor impurities or measurement variability .

- Substituent Effects : Difluorinated alkoxy groups (e.g., difluoromethoxy vs. difluoropropoxy) balance lipophilicity and steric effects, critical for drug bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。